Hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydrogen phosphate, also known as monothis compound, is an inorganic ion with the formula [HPO₄]²⁻. It is a conjugate base of dithis compound [H₂PO₄]⁻ and a conjugate acid of phosphate [PO₄]³⁻. This compound is commonly found in natural systems and is used in various applications, including fertilizers and cooking .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrogen phosphate can be prepared through the dissolution of phosphoric acid in water, which establishes chemical equilibrium. The reactions involved are: [ \text{H₃PO₄} \rightleftharpoons \text{H₂PO₄}⁻ + \text{H}⁺ ] [ \text{H₂PO₄}⁻ \rightleftharpoons \text{HPO₄}²⁻ + \text{H}⁺ ] [ \text{HPO₄}²⁻ \rightleftharpoons \text{PO₄}³⁻ + \text{H}⁺ ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting phosphoric acid with a base such as sodium hydroxide or potassium hydroxide. For example: [ \text{H₃PO₄} + \text{2 NaOH} \rightarrow \text{Na₂HPO₄} + \text{2 H₂O} ] This reaction yields disodium this compound, a common form of this compound .

Chemical Reactions Analysis

Types of Reactions: Hydrogen phosphate undergoes various chemical reactions, including:

Acid-Base Reactions: It acts as a buffer in biological systems, maintaining pH levels.

Precipitation Reactions: It reacts with calcium ions to form calcium phosphate, a major component of bones and teeth.

Hydrolysis: It can hydrolyze to form dithis compound and phosphate ions.

Common Reagents and Conditions:

Acid-Base Reactions: Typically involve acids like hydrochloric acid or bases like sodium hydroxide.

Precipitation Reactions: Often involve calcium chloride or calcium nitrate in aqueous solutions.

Major Products:

Calcium Phosphate: Formed in reactions with calcium ions.

Phosphoric Acid: Formed through hydrolysis reactions.

Scientific Research Applications

Hydrogen phosphate has numerous applications in scientific research:

Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.

Biology: Plays a crucial role in cellular processes, including energy transfer through ATP.

Medicine: Used in pharmaceuticals and as a dietary supplement for phosphorus.

Industry: Employed in the production of fertilizers, food additives, and cleaning agents

Mechanism of Action

Hydrogen phosphate exerts its effects primarily through its role in acid-base equilibrium and buffering capacity. It helps maintain pH levels in biological systems and participates in the renal excretion of hydrogen ions. In cellular processes, it is involved in the formation of ATP, which is essential for energy transfer .

Comparison with Similar Compounds

Dihydrogen Phosphate [H₂PO₄]⁻: A conjugate acid of this compound.

Phosphate [PO₄]³⁻: A conjugate base of this compound.

Calcium Phosphate [Ca₃(PO₄)₂]: A compound formed from this compound and calcium ions.

Uniqueness: this compound is unique in its ability to act as both an acid and a base, making it an essential component in buffering systems. Its versatility in forming various salts and its role in biological processes distinguish it from other phosphate compounds .

This compound’s multifaceted applications and chemical properties make it a compound of significant interest in various fields of science and industry.

Properties

CAS No. |

29505-79-1 |

|---|---|

Molecular Formula |

H2O4P- |

Molecular Weight |

96.987 g/mol |

IUPAC Name |

dihydrogen phosphate |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 |

InChI Key |

NBIIXXVUZAFLBC-UHFFFAOYSA-M |

SMILES |

OP(=O)([O-])[O-] |

Canonical SMILES |

OP(=O)(O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

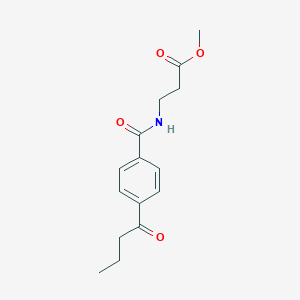

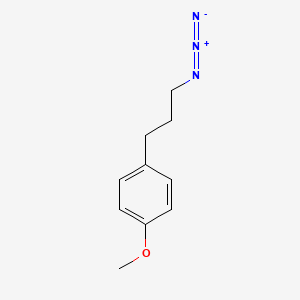

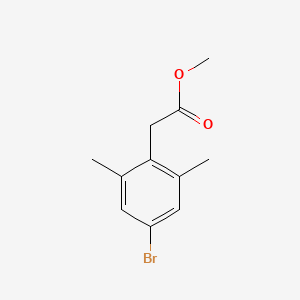

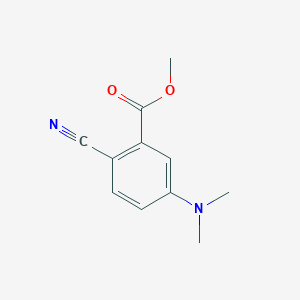

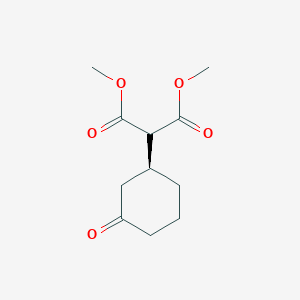

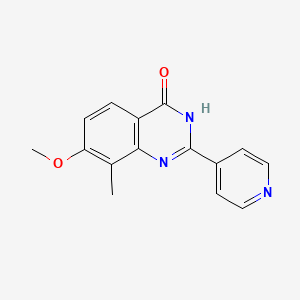

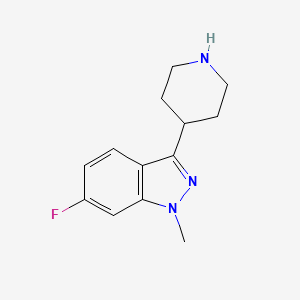

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-N-(3-fluoropropyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B8739842.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B8739850.png)

![Ethyl 3-hydroxy-9,9-dimethyl-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B8739859.png)

![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B8739868.png)

![4-[[2-[[24-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[(1-carboxy-2-methylpropyl)amino]-5-oxopentanoic acid](/img/structure/B8739910.png)